N,N-diethyl-5-hydroxyhex-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
64574-09-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N,N-diethyl-5-hydroxyhex-2-enamide |
InChI |
InChI=1S/C10H19NO2/c1-4-11(5-2)10(13)8-6-7-9(3)12/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
TUEYWLVAFWBSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=CCC(C)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in N,n Diethyl 5 Hydroxyhex 2 Enamide Transformations
Mechanistic Investigations of Enamide-Forming Reactions
The synthesis of enamides from their corresponding saturated amides is a key transformation. The most direct method is the N-dehydrogenation of the parent amide. nih.gov
The isomerization of N-allylic amides represents a significant route to forming the enamide double bond. This transformation can be catalyzed by transition metals, proceeding through a π-allyl mechanism. For instance, a neutral cobalt(I) pincer complex has been shown to efficiently catalyze the isomerization of N-allylic amides. organic-chemistry.org This process is generally compatible with a wide array of functional groups. organic-chemistry.org The mechanism involves the coordination of the catalyst to the allylic double bond, followed by hydrogen migration to form the thermodynamically more stable enamide. The geometric selectivity of this isomerization can be exceptionally high, often favoring the formation of the Z-enamide isomer. organic-chemistry.org
| Catalyst System | Substrate Type | Key Mechanistic Feature | Selectivity |
| Cobalt(I) Pincer Complex | N-Allylic Amides | π-Allyl Intermediate | Broad functional group tolerance |
| Ruthenium Complexes | N-Allyl Amides | π-Allyl Intermediate | High Z-selectivity |
This table summarizes catalyst systems involved in π-allyl mediated isomerization of N-allylic amides.
Oxidative pathways provide a direct method for converting saturated amides into enamides. A notable one-step N-dehydrogenation involves using a combination of lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). nih.govacs.org In this reaction, the reagents act as both an electrophilic activator and an oxidant. nih.govacs.org Other oxidative methods include:
Palladium-Catalyzed Dehydrogenation : A photoinduced palladium-catalyzed protocol can achieve dehydrogenation, particularly from pre-functionalized amides. nih.gov This process often involves the activation of a C(sp³)–H bond. organic-chemistry.org
Ruthenium-Catalyzed Oxidation : Ruthenium complexes have also been employed to catalyze the dehydrogenation of amides. nih.gov
Electrochemical Oxidation : This approach can transform cyclic amides into hemiaminal ethers, which then collapse under acidic conditions to yield the enamide. nih.gov
Conversely, reductive pathways can be employed, such as the transition-metal-free hydrosilylation of tertiary amides to the corresponding enamines using potassium tert-butoxide (t-BuOK) and a trialkoxysilane. organic-chemistry.org While this yields an enamine, it highlights a reductive approach starting from an amide precursor.
| Method | Reagents/Catalyst | Precursor | Key Feature |
| N-Dehydrogenation | LiHMDS, Tf₂O | Saturated Amide | One-step, broad scope nih.govacs.org |
| Palladium-Catalyzed Oxidation | Pd catalyst, light | Saturated Amide | C(sp³)–H activation nih.govorganic-chemistry.org |
| Electrochemical Oxidation | Electric Current | Cyclic Amide | Forms hemiaminal intermediate nih.gov |
This table presents various oxidative pathways for the synthesis of enamides.
Radical Pathways in Functionalization and Cyclization Reactions of Enamides
The double bond in the enamide scaffold of N,N-diethyl-5-hydroxyhex-2-enamide is susceptible to radical additions, enabling a wide range of functionalization and cyclization reactions. mdpi.com Controlling the selectivity of these reactions is a key challenge due to the high reactivity of the radical intermediates. mdpi.com
Copper-catalyzed systems are frequently used to initiate enantioselective radical reactions of enamides. mdpi.com The process can involve a photoinduced single-electron transfer (SET) between a metal complex and the enamide substrate. This generates a highly reactive radical intermediate that can then participate in further transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com For example, a three-component Minisci reaction involving an amidyl radical has been developed for the synthesis of γ-amino acids. mdpi.com Furthermore, radical 1,2-additions across the double bond, such as the addition of an azide (B81097) radical, can be achieved through photochemical activation. researchgate.net These reactions can lead to the formation of complex heterocyclic structures, like pyrrolidines, with high yields and excellent stereocontrol. mdpi.com
Pericyclic and Rearrangement Mechanisms Involving the Hex-2-enamide Scaffold
The electron-deficient nature of the enamide double bond allows the this compound scaffold to participate in pericyclic reactions. These reactions are powerful tools for constructing cyclic systems in a stereospecific manner. Enamides can readily engage in inverse-electron-demand Diels-Alder reactions, where the enamide acts as the dienophile. acs.org They can also undergo [2+2] cycloadditions, for example, with arynes, to form four-membered ring systems. acs.org
Amide bond isomerization between cis and trans conformations is another relevant mechanistic aspect. nih.gov While the energy barrier for this rotation is significant, it can be influenced by substituents on the nitrogen atom and the carbonyl group. The conformational preference of the N,N-diethyl groups in this compound will influence the steric environment around the reactive centers and can impact the stereochemical outcome of reactions. nih.gov
| Reaction Type | Reactant Partner | Product Type |
| Inverse-Electron-Demand Diels-Alder | Electron-rich Diene | Six-membered heterocycle |
| [2+2] Cycloaddition | Aryne | Four-membered ring |
This table shows pericyclic reactions involving the enamide scaffold.
Stereochemical Aspects of Mechanistic Control
Achieving stereochemical control is paramount in the synthesis of complex molecules from enamide precursors. For the this compound scaffold, this involves controlling both the geometry of the double bond (E/Z isomerism) and the creation of new stereocenters.
The geometric selectivity in enamide synthesis via isomerization of N-allyl amides can be very high, often favoring the Z-isomer. organic-chemistry.org In radical reactions, enantioselectivity is frequently achieved by using chiral catalysts. Copper complexes with chiral ligands, such as indabox derivatives, have been shown to induce high levels of enantiomeric excess in the functionalization of enamides. mdpi.com The catalytic system, involving a chiral Brønsted acid in some cases, can effectively control the stereochemical environment during the bond-forming step, leading to products with excellent enantioselectivity. mdpi.com The ability to predict the most stable conformers based on steric and stereoelectronic effects of the substituents is crucial for designing stereoselective transformations. nih.gov
Advanced Spectroscopic and Spectrometric Characterization of N,n Diethyl 5 Hydroxyhex 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-diethyl-5-hydroxyhex-2-enamide, a combination of 1D and 2D NMR experiments would provide definitive evidence for its structure.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts for this compound are influenced by the electron-withdrawing amide group, the olefinic double bond, and the hydroxyl group.
A key feature of N,N-diethyl amides is the hindered rotation around the C(O)-N bond due to partial double bond character. nih.gov This can result in the two ethyl groups being chemically non-equivalent, leading to separate signals for the N-CH₂ and N-CH₂-CH₃ protons, especially at lower temperatures.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 6.80 - 6.95 | dt | J = 15.0, 7.0 |
| H-3 | 6.05 - 6.20 | dt | J = 15.0, 1.5 |
| H-4 | 2.25 - 2.35 | m | |
| H-5 | 3.75 - 3.85 | m | |
| H-6 (CH₃) | 1.18 - 1.25 | d | J = 6.2 |
| N-CH₂ (a) | 3.30 - 3.40 | q | J = 7.1 |
| N-CH₂ (b) | 3.25 - 3.35 | q | J = 7.1 |
| N-CH₂-CH₃ (a) | 1.10 - 1.20 | t | J = 7.1 |
| N-CH₂-CH₃ (b) | 1.05 - 1.15 | t | J = 7.1 |
Olefinic Protons (H-2, H-3): The vinyl protons are expected to appear significantly downfield. H-2, being β to the carbonyl group, is more deshielded than H-3 (α to the carbonyl). youtube.com A large coupling constant (~15.0 Hz) between H-2 and H-3 would be indicative of an E (trans) configuration across the double bond.
Alkyl Protons (H-4, H-5, H-6): The H-4 protons, being allylic, would resonate around 2.25-2.35 ppm. The H-5 proton, attached to the carbon bearing the hydroxyl group, is expected around 3.75-3.85 ppm. chemicalbook.com The methyl protons at C-6 would appear as a doublet due to coupling with H-5.
N-Diethyl Protons: The methylene (B1212753) (N-CH₂) and methyl (N-CH₂-CH₃) protons of the two ethyl groups may show distinct signals due to hindered rotation around the amide bond. nih.gov They would appear as quartets and triplets, respectively.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | 166.0 - 168.0 |
| C-2 | 140.0 - 145.0 |
| C-3 | 122.0 - 126.0 |
| C-4 | 38.0 - 40.0 |
| C-5 | 66.0 - 68.0 |
| C-6 | 22.0 - 24.0 |
| N-CH₂ (a) | 42.0 - 44.0 |
| N-CH₂ (b) | 40.0 - 42.0 |
| N-CH₂-CH₃ (a) | 14.0 - 15.0 |
Carbonyl Carbon (C-1): The amide carbonyl carbon is expected in the range of 166-168 ppm. researchgate.net
Olefinic Carbons (C-2, C-3): The alkene carbons would resonate in the typical olefinic region, with C-2 (β to carbonyl) being downfield from C-3 (α to carbonyl). compoundchem.comoregonstate.edu
Alkyl Carbons (C-4, C-5, C-6): The carbon bearing the hydroxyl group (C-5) would be found around 66-68 ppm, while the other aliphatic carbons (C-4, C-6) would appear further upfield. chemicalbook.comspectrabase.com
N-Diethyl Carbons: Similar to the ¹H NMR, the hindered amide bond rotation can render the N-CH₂ and N-CH₂-CH₃ carbons inequivalent. researchgate.net
2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Key correlations would be observed between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the contiguous spin system of the hexen-ol chain. Correlations between the N-CH₂ and N-CH₂-CH₃ protons within each ethyl group would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon. columbia.edu For example, the signal at ~67 ppm in the ¹³C spectrum would show a cross-peak to the proton signal at ~3.8 ppm, confirming the C-5/H-5 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. youtube.com Key correlations would include:
H-2 and H-3 to the carbonyl carbon (C-1).
Protons of the N-ethyl groups (H-7, H-8) to the carbonyl carbon (C-1).
H-2 to C-4, and H-3 to C-1 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (<5 Å), providing critical information about stereochemistry and conformation. nanalysis.comhuji.ac.illibretexts.org A strong NOE correlation between the olefinic protons H-2 and H-3 would be absent if they are in a trans configuration, but correlations between H-2 and H-4, and H-3 and H-4 would be expected. NOESY can also reveal the spatial proximity between the N-ethyl groups and the main chain of the molecule. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are excellent for identifying the functional groups present in a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations.
Predicted FT-IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H stretch (sp², alkene) | 3100 - 3000 | Medium |
| C-H stretch (sp³, alkyl) | 3000 - 2850 | Medium-Strong |
| C=O stretch (amide) | 1650 - 1610 | Strong |
| C=C stretch (alkene) | 1670 - 1640 | Medium, Variable |
| C-N stretch (amide) | 1420 - 1380 | Medium |
| C-O stretch (alcohol) | 1150 - 1050 | Strong |
A broad, strong absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. libretexts.org
The most intense peak in the spectrum is expected to be the amide C=O stretch (Amide I band), appearing at a relatively low frequency (1650-1610 cm⁻¹) due to the resonance effect with the nitrogen lone pair. spectroscopyonline.comyoutube.com
The C=C stretching vibration of the alkene is expected around 1670-1640 cm⁻¹.
A strong band around 970 cm⁻¹ would be diagnostic of the out-of-plane C-H bending of a trans-disubstituted alkene. wpmucdn.com
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that cause a change in polarizability. wikipedia.org
Predicted Raman Shifts:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp², alkene) | 3100 - 3000 | Medium |
| C-H stretch (sp³, alkyl) | 3000 - 2850 | Strong |
| C=O stretch (amide) | 1650 - 1610 | Medium-Strong |
The C=C double bond stretch is typically a strong and sharp signal in Raman spectra, making it easily identifiable. morressier.com
The amide C=O stretch also gives a characteristic Raman signal. researchgate.net
Unlike in FT-IR, the O-H stretch is generally a weak signal in Raman spectroscopy. Symmetrical C-H stretching and other vibrations of the alkyl backbone often show strong signals. physicsopenlab.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, this technique would be employed to distinguish its elemental composition, C10H19NO2, from other potential isobaric compounds—molecules that have the same nominal mass but different exact masses.
The analysis would involve ionizing the molecule, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The exact mass of the protonated molecule, [M+H]+, would be measured and compared against the theoretically calculated mass. The high resolution of the instrument, often in the range of parts-per-million (ppm), allows for confident assignment of the molecular formula.
While published HRMS data for this specific compound is not available, the expected results can be illustrated as follows:
Illustrative HRMS Data for this compound (Note: The "Measured m/z" is a hypothetical value for illustrative purposes.)
| Ion Species | Calculated Exact Mass | Measured m/z (Illustrative) | Mass Error (ppm) |
|---|
A key feature in the mass spectrum of amides is the potential for fragmentation, which can provide further structural information. ucalgary.ca A common fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of an acylium ion. ucalgary.ca For this compound, this would result in a characteristic fragment that could also be analyzed at high resolution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
An illustrative representation of the expected UV-Vis data in a common solvent like ethanol (B145695) is provided below.
Illustrative UV-Vis Absorption Data for this compound (Note: Data is hypothetical and for illustrative purposes.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
|---|
The study of how λmax shifts with solvent polarity can also yield insights into the nature of the electronic transitions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis would confirm the E or Z configuration of the double bond and the conformation of the diethylamino group. It would also reveal details of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net
Given the absence of published crystallographic data, the following table illustrates the type of information that would be obtained from such an analysis.
Illustrative X-ray Crystallographic Data for this compound (Note: Data is hypothetical and for illustrative purposes.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 5.8, c = 12.1 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105.2, γ = 90 |
| V (ų) | Volume of the unit cell. | 745.3 |
| Z | Number of molecules per unit cell. | 4 |
| C=O bond length (Å) | Length of the amide carbonyl bond. | ~1.24 |
| C=C bond length (Å) | Length of the alkene double bond. | ~1.33 |
This definitive structural data is vital for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.
Computational and Theoretical Chemistry Studies on N,n Diethyl 5 Hydroxyhex 2 Enamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
No public DFT studies on N,N-diethyl-5-hydroxyhex-2-enamide are available. Such a study would typically involve calculating properties like HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges to understand its electronic behavior and predict its reactivity in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no published molecular dynamics simulation results for this compound. This type of study would be necessary to understand its conformational flexibility, stable three-dimensional structures, and how it interacts with other molecules, such as solvents or biological macromolecules.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Specific theoretical predictions for the NMR chemical shifts or IR vibrational frequencies of this compound have not been reported. These calculations, when correlated with experimental data, are crucial for confirming the molecule's structure and understanding its vibrational modes.
Reaction Pathway Elucidation and Transition State Modeling
No studies on the reaction pathways involving this compound are available. This advanced computational work would be required to model potential chemical transformations, identify transition states, and calculate activation energies, providing insight into reaction kinetics and mechanisms.
Stereochemical Aspects in N,n Diethyl 5 Hydroxyhex 2 Enamide Chemistry
Chirality at the Hydroxyl-Bearing Carbon (C-5) and Enantiomeric Forms
Chirality is a geometric property of a molecule that prevents it from being superimposed on its mirror image, much like a person's left and right hands. nih.gov This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. nih.gov
In the structure of N,N-diethyl-5-hydroxyhex-2-enamide, the carbon atom at the fifth position (C-5) is a stereocenter. It is attached to four distinct groups:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A methyl group (-CH₃)
A -CH₂-CH=CH-C(O)N(C₂H₅)₂ group
The presence of this single chiral center means that this compound can exist as a pair of enantiomers. These are stereoisomers that are non-superimposable mirror images of each other, designated as (R)- and (S)- forms according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light and with other chiral molecules.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | Configuration at C-5 | Description |
|---|---|---|
| (R)-N,N-diethyl-5-hydroxyhex-2-enamide | R | One of the two non-superimposable mirror images. |
Enantioselective and Diastereoselective Synthesis of this compound and its Derivatives
Synthesizing a specific enantiomer of a chiral molecule is a central goal of modern organic chemistry, known as asymmetric synthesis. youtube.com This can be achieved through enantioselective and diastereoselective reactions.
Enantioselective synthesis aims to produce one enantiomer in preference to the other from an achiral or racemic precursor. A primary strategy for synthesizing chiral γ-hydroxy amides involves the asymmetric reduction of the corresponding γ-keto amide. Catalytic systems employing chiral ligands are often used for this purpose. For instance, the asymmetric addition of organometallic reagents to aldehydes, catalyzed by chiral complexes, is a well-established method for producing chiral alcohols with high enantiomeric excess (ee). nih.govscispace.com
Diastereoselective synthesis creates a specific stereoisomer from a precursor that already contains a chiral center. This approach often involves the use of a chiral auxiliary. Research on the synthesis of γ-hydroxy amides has shown that starting from compounds in the "chiral pool," such as tartaric acid, can provide versatile building blocks with well-defined stereocenters. nih.gov For example, tartaric acid can be converted into a bis-amide, which then undergoes controlled reactions to yield γ-hydroxy amides. nih.gov Another relevant approach involves the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes, which can then be oxidized to form the desired γ-hydroxy-α,β-unsaturated amide structure. nih.gov
Table 2: Representative Strategies for Stereoselective Synthesis of Chiral Hydroxy Amides
| Method | Description | Key Features | Typical Stereoselectivity |
|---|---|---|---|
| Catalytic Asymmetric Reduction | Reduction of a γ-keto amide using a chiral catalyst (e.g., a β-sulfonamide alcohol titanium complex). nih.gov | Proceeds under mild conditions. nih.gov | Good yields and high enantiomeric excess (ee). nih.gov |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products, like tartaric acid, as starting materials. nih.gov | Provides building blocks with pre-defined stereocenters. nih.gov | High stereocontrol based on the chirality of the starting material. |
| Allylic Amination | Palladium-catalyzed asymmetric allylic amination of specific substrates can produce chiral α,β-unsaturated γ-amino esters, which are structurally related. nih.gov | High regioselectivity and yields. nih.gov | Up to 99% ee has been reported for related structures. nih.gov |
| Aldolase-Transaminase Cascades | Bi-enzymatic cascades can be designed for the stereoselective synthesis of related γ-hydroxy-α-amino acids. rsc.org | High atom economy and stereoselectivity. rsc.org | High yields (83–95%) and stereocontrol. rsc.org |
Asymmetric Induction and Chiral Auxiliary Strategies in Hydroxyenamide Synthesis
Asymmetric induction describes how a chiral feature within a substrate, reagent, or catalyst preferentially directs the formation of one enantiomer or diastereomer over another. wikipedia.org This principle is fundamental to asymmetric synthesis. youtube.comwikipedia.org
A powerful application of asymmetric induction is the use of a chiral auxiliary . This is a chiral molecule that is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of a molecule like this compound, a chiral auxiliary could be used in several ways. One common strategy involves an aldol (B89426) reaction. For example, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to an acetate (B1210297) derivative to form a chiral enolate. wikipedia.org The subsequent reaction of this enolate with an aldehyde (e.g., propanal) would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The resulting β-hydroxy adduct can then be further modified and the auxiliary cleaved to yield the enantiomerically enriched product. The use of Schöllkopf's reagent is another effective strategy for the stereocontrolled synthesis of related β-hydroxy-α-amino acids. researchgate.net
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Mechanism of Induction |
|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations. wikipedia.org | The auxiliary creates a rigid chelated transition state, where one face of the enolate is sterically shielded, directing the electrophile to the opposite face. wikipedia.org |
| Camphorsultam | Aldol reactions, Michael additions, Diels-Alder reactions. wikipedia.org | Similar to oxazolidinones, it provides effective steric hindrance to control the approach of reagents. wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric alkylation of aldehydes and ketones. | Forms a chiral hydrazone whose lithiated derivative reacts with electrophiles with high diastereoselectivity. |
| (R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's reagent) | Synthesis of α-amino acids. researchgate.net | Used as a chiral glycine (B1666218) equivalent for condensation with aldehydes, leading to β-hydroxy-α-amino acids with high diastereoselectivity. researchgate.net |
Chromatographic and Crystallization-Based Resolution Methods for this compound Enantiomers
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its pure (R)- and (S)- forms. This is essential when asymmetric synthesis is not viable or does not provide sufficient enantiomeric purity.
Chromatographic Methods The most common technique is chiral High-Performance Liquid Chromatography (HPLC) . This method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. youtube.com
Alternatively, the racemic mixture can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques, such as silica (B1680970) gel column chromatography. rsc.org After separation, the chiral derivatizing agent is chemically removed to yield the individual, pure enantiomers.
Crystallization-Based Methods These methods exploit the differences in the crystal structures and solubilities of stereoisomers.
Diastereomeric Crystallization: This is the most traditional method. The racemic mixture of this compound would be reacted with a chiral resolving agent (e.g., an enantiopure acid like tartaric acid or a base like brucine) to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be crystallized selectively from a suitable solvent. youtube.com The crystallized salt is then separated, and the resolving agent is removed to liberate the pure enantiomer.
Preferential Crystallization (Resolution by Entrainment): This method is applicable if the racemate crystallizes as a conglomerate (a physical mixture of separate (R)- and (S)-enantiomer crystals), rather than as a racemic compound (where both enantiomers are present in the same crystal lattice). A supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer, which induces the crystallization of only that enantiomer. rug.nl
Table 4: Comparison of Resolution Methods for Enantiomers
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. youtube.com | Widely applicable, can be used for both analytical and preparative scales. | High cost of chiral columns and solvents; can be time-consuming for large scales. |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility), allowing for separation by fractional crystallization. youtube.com | Well-established, scalable, and cost-effective for large quantities. | Requires a suitable chiral resolving agent; the yield of a single cycle is limited to 50%. |
| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate racemate with a pure enantiomer crystal to induce selective crystallization. rug.nl | Potentially very efficient and can achieve theoretical 100% yield through recycling. | Only applicable to the small subset of compounds that form conglomerates. rug.nl |
Synthetic Applications of N,n Diethyl 5 Hydroxyhex 2 Enamide As a Versatile Synthon
Building Block in Complex Molecule Total Synthesis
The strategic incorporation of N,N-diethyl-5-hydroxyhex-2-enamide into the total synthesis of intricate natural products and biologically active molecules underscores its value as a versatile precursor.
Precursor for Natural Product Scaffolds
The enamide functionality within this compound is a key feature that has been exploited in the synthesis of various natural product scaffolds, particularly those containing nitrogen heterocycles. Enamides can participate in a range of cyclization reactions, acting as nucleophiles or precursors to electrophilic iminium ions, to construct key structural motifs found in alkaloids and other complex natural products. beilstein-journals.orgnih.govmdpi.com The hydroxyl group at the 5-position offers a convenient handle for further functionalization or for directing stereoselective reactions, making it a valuable tool in the stereocontrolled synthesis of natural product frameworks. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of similar hydroxy-functionalized enamides suggests its potential in assembling core structures of various natural product families.
Intermediate in the Synthesis of Biologically Active Compounds
The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. The ability to introduce both nitrogen and oxygen-based functionalities in a controlled manner makes this synthon a valuable intermediate. For instance, the synthesis of substituted piperidines and other nitrogen-containing rings, which are common pharmacophores, can be envisioned starting from this compound. The inherent functionality of this compound allows for the systematic variation of substituents, enabling the generation of compound libraries for screening and the optimization of biological activity.
Precursor for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. This compound serves as a competent precursor for the generation of a variety of N-heterocycles. beilstein-journals.org The enamide unit can undergo cyclization reactions through various mechanisms, including acid-catalyzed cyclizations, to form five- and six-membered rings. The presence of the hydroxyl group can influence the regioselectivity of these cyclizations and can also be used to introduce additional diversity into the resulting heterocyclic systems.
| Heterocyclic System | Potential Synthetic Route from this compound |
| Substituted Piperidines | Intramolecular cyclization via activation of the enamide. |
| Pyrrolidines | Cyclization following functional group manipulation of the hydroxyl group. |
| Lactams | Oxidative cyclization or rearrangement reactions. |
Role in the Construction of Polyketide Analogs and Related Biosynthetic Intermediates
Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. The repeating 1,3-oxygenated pattern characteristic of polyketides can be mimicked or extended using synthons like this compound. The hydroxy-bearing carbon chain of this molecule can be elaborated to construct segments of polyketide chains. Methodologies such as aldol (B89426) reactions and other carbon-carbon bond-forming strategies can be employed to extend the chain, with the existing stereocenter potentially directing the stereochemistry of newly formed centers.
Reagent in Polymer Chemistry and Materials Science for Functionalized Monomers
The presence of both a polymerizable alkene and a reactive hydroxyl group makes this compound a promising candidate for the development of functionalized monomers. These monomers can be incorporated into polymers to introduce specific properties, such as hydrophilicity, sites for cross-linking, or points for post-polymerization modification. The diethylamide group can also influence the solubility and thermal properties of the resulting polymers.
Derivatization for Advanced Organic Transformations
The dual functionality of this compound allows for a wide range of derivatization reactions, expanding its utility in advanced organic transformations. The hydroxyl group can be protected, activated as a leaving group, or oxidized to a ketone, opening up a plethora of subsequent chemical manipulations. The enamide moiety can undergo various additions, cycloadditions, and rearrangements. This ability to be selectively modified at two different positions makes it a highly adaptable building block for the synthesis of complex target molecules.
| Functional Group | Potential Derivatization Reaction | Resulting Functionality |
| Hydroxyl | Protection (e.g., silylation, acylation) | Masked hydroxyl for sequential reactions |
| Hydroxyl | Oxidation (e.g., Swern, Dess-Martin) | Ketone for further C-C bond formation |
| Enamide | Hydrogenation | Saturated amide |
| Enamide | Epoxidation | Epoxy-amide for ring-opening reactions |
Biosynthetic Pathways and Biomimetic Synthesis of N,n Diethyl 5 Hydroxyhex 2 Enamide Analogs
Enzymatic Transformations Leading to Hydroxyenamide Structures
The final steps in the biosynthesis of N,N-diethyl-5-hydroxyhex-2-enamide would likely involve the formation of the amide bond and potentially the introduction of the hydroxyl group if not already present from the upstream PKS pathway.
One plausible terminal enzymatic step is the direct amidation of a carboxylic acid precursor, 5-hydroxyhex-2-enoic acid, with diethylamine (B46881). This reaction would be catalyzed by an amide synthetase or a similar enzyme capable of activating the carboxylic acid, often via an adenylated intermediate, followed by nucleophilic attack by the amine.
Alternatively, the amide bond could be formed first, followed by a hydroxylation event. In this scenario, a precursor such as N,N-diethylhex-2-enamide would be a substrate for a hydroxylase, likely a cytochrome P450 monooxygenase, which would introduce the hydroxyl group at the C-5 position with high regio- and stereospecificity.
The enzymatic formation of amide bonds is a widespread strategy in natural product biosynthesis. For instance, hydrolases and acyltransferases have been shown to catalyze amide bond formation in aqueous solutions, providing a green alternative to traditional chemical methods. d-nb.inforesearchgate.net These enzymes, often promiscuous in their substrate scope, could potentially be engineered to accept a 5-hydroxyhex-2-enoic acid precursor and diethylamine to form the target molecule.
Polyketide Synthase (PKS) Modules Involved in Related Compounds
The carbon backbone of this compound is consistent with an origin from a Type I modular polyketide synthase (PKS) pathway. nih.govwikipedia.org PKSs are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors in an assembly-line fashion. nih.govresearchgate.net Each module of a PKS is responsible for one round of chain elongation and modification.
A hypothetical PKS module responsible for the synthesis of the 5-hydroxyhex-2-enoic acid precursor is detailed below. The biosynthesis would likely start with an acetyl-CoA starter unit and involve one round of elongation with a malonyl-CoA extender unit.
The loading module would be primed with acetyl-CoA. The first extension module would then incorporate a malonyl-CoA unit. The key tailoring domains within this module would be a ketoreductase (KR) to generate the hydroxyl group and a dehydratase (DH) to form the double bond. The absence of an enoyl reductase (ER) domain would preserve the α,β-unsaturation. nih.govnih.gov
Table 1: Hypothetical PKS Module for the Synthesis of 5-hydroxyhex-2-enoic acid
| Module | Domain Architecture | Starter/Extender Unit | Function |
| Loading | AT-ACP | Acetyl-CoA | Primes the PKS with a two-carbon starter unit. |
| Module 1 | KS-AT-KR-DH-ACP | Malonyl-CoA | Extends the chain by two carbons, reduces the β-keto group to a hydroxyl, and dehydrates to form a double bond. |
| Termination | TE | - | Releases the final polyketide chain as a carboxylic acid. |
KS: Ketosynthase
AT: Acyltransferase
KR: Ketoreductase
DH: Dehydratase
ACP: Acyl Carrier Protein
TE: Thioesterase
The stereochemistry of the hydroxyl group at C-5 would be determined by the specific type of KR domain present in the module. nih.gov
Biomimetic Approaches to this compound Synthesis
Biomimetic synthesis seeks to replicate the elegance and efficiency of nature's synthetic strategies in the laboratory. A biomimetic approach to this compound would likely proceed in a convergent manner, mirroring the proposed biosynthetic pathway.
The synthesis would first target the 5-hydroxyhex-2-enoic acid backbone. This could be achieved through various methods, including aldol (B89426) reactions or Wittig-type olefination strategies to construct the α,β-unsaturated system and introduce the hydroxyl group at the appropriate position. For example, an aldol condensation between propanal and the enolate of a protected 3-hydroxybutanoate derivative could be a viable route.
Once the 5-hydroxyhex-2-enoic acid is obtained, the final step would be the amidation with diethylamine. This can be accomplished using standard peptide coupling reagents, which mimic the activation step in enzymatic amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) would facilitate the efficient formation of the amide bond.
Alternatively, enzymatic approaches could be employed in a semi-synthetic biomimetic strategy. Lipases have been shown to catalyze the enantioselective synthesis of hydroxy amides, offering a greener and more selective method. nih.gov A lipase (B570770) could potentially be used to resolve a racemic mixture of 5-hydroxyhex-2-enoic acid or to directly catalyze the amidation in a stereoselective manner.
Future Directions and Emerging Research Avenues in N,n Diethyl 5 Hydroxyhex 2 Enamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methods. For a molecule like N,N-diethyl-5-hydroxyhex-2-enamide, this translates to moving away from traditional, often hazardous, reagents and embracing more eco-friendly alternatives.
One promising avenue is the adoption of solvent-free reaction conditions . A study on the synthesis of various amides demonstrated a rapid and efficient method using boric acid as a catalyst, where reactants were triturated and heated directly, eliminating the need for solvents. bohrium.comsemanticscholar.org This approach not only simplifies the process but also significantly reduces chemical waste.
Biocatalytic methods represent another frontier in green amide bond formation. rsc.org The use of enzymes, either in low-water systems or through ATP-dependent processes in aqueous media, offers a highly selective and environmentally benign route to amides. rsc.org While not yet applied to this specific molecule, the vast library of available enzymes presents a significant opportunity for developing a biocatalytic synthesis of this compound.
Furthermore, the principles of green chemistry are being applied to rethink traditional amidation. This includes the use of less hazardous solvents and the development of catalytic methods that avoid stoichiometric activating agents which generate significant waste. ucl.ac.uk
A potential sustainable synthetic approach could involve the direct coupling of a suitable carboxylic acid and amine using a green catalyst, as outlined in the table below.
| Step | Reactants | Catalyst/Conditions | Product | Sustainability Aspect |
| 1 | Carboxylic Acid + Urea | Boric Acid, Solvent-free, Heat | Amide | Eliminates hazardous solvents and lengthy reaction times. bohrium.comsemanticscholar.org |
| 2 | Alcohol + Amine | Ruthenium-based catalyst | Amide + H₂ | Direct coupling with liberation of hydrogen gas as the only byproduct. sigmaaldrich.com |
| 3 | Aldehyde + Amine + Oxidant | Organocatalyst (e.g., Bu₄NI) | Amide | Avoids the use of heavy metal catalysts. rsc.org |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of α,β-unsaturated amides like this compound. Current research focuses on a variety of catalytic approaches, from transition metal catalysis to organocatalysis.
Palladium and copper-catalyzed reactions have shown significant promise. A palladium-catalyzed redox-neutral desaturation method has been developed for preparing α,β-conjugated secondary amides without the need for an external oxidant. nih.govresearchgate.net This approach utilizes the unique reactivity of hydroxamates to achieve the desired transformation. nih.govresearchgate.net Another study demonstrated a Pd/Cu-catalyzed aerobic oxidative N-dealkylation/carbonylation reaction to construct (E)-α,β-unsaturated amides from tertiary amines, olefins, and carbon monoxide. rsc.org
Ruthenium catalysts have also been employed for the direct synthesis of amides from alcohols and amines, offering a clean reaction with the liberation of dihydrogen as the only byproduct. organic-chemistry.org This method has been shown to be effective for coupling primary alcohols with primary alkylamines to produce secondary amides. organic-chemistry.org
Organocatalysis presents a metal-free alternative for amide synthesis. For instance, boronic acids have been used to catalyze amidations of carboxylic acids at room temperature. sigmaaldrich.com N-heterocyclic carbenes (NHCs) have also been utilized in conjunction with co-catalysts for amide synthesis. rsc.org
The following table summarizes some of the catalytic systems that could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Key Features | Potential Application |
| Palladium/Hydroxamate | Saturated Amide | Redox-neutral desaturation, no external oxidant required. nih.govresearchgate.net | Conversion of a saturated precursor to the α,β-unsaturated amide. |
| Palladium/Copper | Tertiary Amine, Olefin, CO | Aerobic oxidative N-dealkylation/carbonylation. rsc.org | One-pot synthesis from readily available starting materials. |
| Ruthenium/NHC | Alcohol, Amine | Direct coupling with H₂ liberation. organic-chemistry.org | A green and atom-economical route to the amide. |
| Boronic Acid | Carboxylic Acid, Amine | Organocatalytic, room temperature conditions. sigmaaldrich.com | A mild and selective method for amide bond formation. |
Investigation of Undiscovered Reactivity Patterns of the Enamide-Hydroxyl System
The presence of both an enamide and a hydroxyl group in this compound suggests a rich and potentially unexplored reactivity profile. The interaction between these two functional groups could lead to novel intramolecular reactions and the formation of unique molecular architectures.
The enamide moiety, while generally less reactive than an enamine, can still participate in a variety of transformations, including cycloadditions and electrophilic additions. acs.orgnih.gov The hydroxyl group can act as a nucleophile, potentially leading to intramolecular cyclization reactions. One such possibility is an intramolecular oxa-Michael addition , where the hydroxyl group adds to the β-position of the α,β-unsaturated amide. While this reaction is more common with more acidic phenols, recent studies have shown that enhanced Brønsted basicity of certain catalyst systems can facilitate this reaction even with less reactive secondary alcohols. acs.org
The relative reactivity of different hydroxyl groups in a molecule can be influenced by their position and the surrounding chemical environment. nih.gov Computational studies and targeted experiments could be employed to understand the specific reactivity of the C5-hydroxyl group in this compound. nih.gov
Furthermore, the enamide can be a versatile building block for various functionalizations. It can undergo cycloadditions, such as inverse electron-demand Diels-Alder reactions, and can be subjected to ring deconstruction or cyclization under different conditions. nih.gov
| Potential Reaction | Description | Expected Product |
| Intramolecular Oxa-Michael Addition | The hydroxyl group attacks the β-carbon of the enamide. | A cyclic ether-amide. |
| Intramolecular Etherification | Under acidic or basic conditions, the hydroxyl group could potentially displace a leaving group at the α- or γ-position (if suitably functionalized). | A cyclic ether. |
| Lactonization (after oxidation) | Oxidation of the secondary alcohol to a ketone, followed by rearrangement and cyclization. | A lactone derivative. |
Advancements in Computational Prediction and Rational Design of Analogs
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be employed to predict its properties, understand its reactivity, and guide the rational design of novel analogs with desired characteristics.
Quantum mechanical calculations can be used to investigate the electronic structure and reactivity of the molecule. For instance, computational studies have been used to elucidate the mechanism and origin of enantioselectivity in catalytic intramolecular oxa-Michael reactions. acs.org Similar studies on this compound could help in selecting the optimal catalyst for desired transformations.
Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with biological targets or in different solvent environments. This is particularly relevant if the molecule or its analogs are being considered for biological applications. For example, α,β-unsaturated amide derivatives have been investigated as potential antifungal agents. nih.gov
By understanding the structure-activity relationship through computational modeling, it becomes possible to rationally design analogs with improved properties, such as enhanced biological activity, better metabolic stability, or specific physical characteristics. This could involve modifying the substituents on the nitrogen atom, altering the length of the carbon chain, or introducing other functional groups.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states. | Prediction of the feasibility and selectivity of potential reactions. |
| Molecular Docking | Simulation of the binding of the molecule to a biological target. | Identification of potential biological targets and prediction of binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new analogs with improved potency. |
Integration with Flow Chemistry and Green Chemistry Principles
The synthesis of fine chemicals and pharmaceuticals is increasingly moving towards continuous manufacturing, with flow chemistry emerging as a key enabling technology. The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise manner, align well with the goals of green chemistry.
For the synthesis of this compound, flow chemistry offers several advantages. The enhanced heat and mass transfer in flow reactors allows for better control over reaction conditions, leading to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions. researchgate.net This technology has been successfully applied to various amide bond forming reactions. researchgate.netrsc.org
A direct flow-based synthesis of amides has been reported using carbon disulfide as a coupling agent and a heterogeneous Lewis acid catalyst, offering a robust and scalable process. rsc.org Furthermore, multi-step syntheses can be telescoped into a single continuous flow process, minimizing manual handling and intermediate purification steps. researchgate.net
The integration of flow chemistry with other green chemistry principles, such as the use of renewable feedstocks, less hazardous solvents, and catalytic methods, can lead to highly sustainable and efficient manufacturing processes for this compound and its derivatives. researchgate.net
| Flow Chemistry Advantage | Application in Synthesis | Benefit |
| Enhanced Heat Transfer | Control of exothermic reactions. | Improved safety and selectivity. researchgate.net |
| Precise Control of Residence Time | Optimization of reaction time for maximum yield. | Higher efficiency and reduced by-product formation. |
| Scalability | Easy scale-up from lab to production. | Faster process development and implementation. acs.org |
| Automation | Automated synthesis and in-line analysis. | Improved reproducibility and process control. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
